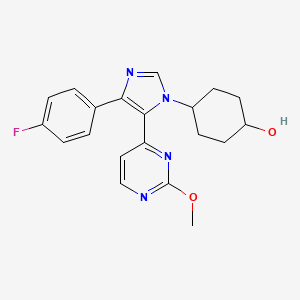

SB 239063

Description

structure in first source

Properties

IUPAC Name |

4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)imidazol-1-yl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2/c1-27-20-22-11-10-17(24-20)19-18(13-2-4-14(21)5-3-13)23-12-25(19)15-6-8-16(26)9-7-15/h2-5,10-12,15-16,26H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUSFAUAYSEREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)C2=C(N=CN2C3CCC(CC3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274455 | |

| Record name | SB 239063 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193551-21-2 | |

| Record name | SB 239063 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193551212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 239063 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-239063 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HII3DC8CPI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Efficacy of SB 239063: An In-Depth Analysis of its Mechanism of Action in Neurons

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SB 239063 is a potent and selective, second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK), with a profound mechanism of action centered on the modulation of neuroinflammatory and apoptotic signaling pathways in neurons. This technical guide delineates the core mechanisms of this compound, presenting a comprehensive overview of its biochemical properties, its impact on neuronal signaling cascades, and its efficacy in preclinical models of neurological disorders. Through a detailed examination of experimental data, this document aims to provide a thorough understanding of this compound as a neuroprotective agent for professionals in the field of neuroscience and drug development.

Introduction

Neuroinflammation and apoptosis are key pathological features of a wide range of debilitating neurological conditions, including cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. The p38 MAPK signaling pathway has been identified as a critical regulator of these processes, making it a prime target for therapeutic intervention. This compound has emerged as a significant research tool and potential therapeutic candidate due to its high affinity and selectivity for p38 MAPK α and β isoforms. This guide will explore the molecular interactions and cellular consequences of p38 MAPK inhibition by this compound in neurons.

Biochemical Profile of this compound

This compound is a potent, cell-permeable, and ATP-competitive inhibitor of p38 MAPK. Its primary targets are the α and β isoforms of p38 MAPK, with significantly less activity against the γ and δ isoforms. This selectivity is a key attribute, as it minimizes off-target effects and provides a more focused therapeutic action.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Reference(s) |

| p38 MAPK (recombinant human) | 44 nM | |

| p38 MAPK α | 44 nM | |

| p38 MAPK β | 44 nM | |

| p38 MAPK γ | > 100 µM | |

| p38 MAPK δ | > 100 µM | |

| ERK | >220-fold selectivity vs. p38α | |

| JNK1 | >220-fold selectivity vs. p38α |

Mechanism of Action in Neurons

The neuroprotective effects of this compound are primarily mediated through its inhibition of the p38 MAPK signaling cascade. In neurons, p38 MAPK is activated by a variety of cellular stressors, including ischemia, excitotoxicity, and pro-inflammatory cytokines. Once activated, p38 MAPK phosphorylates a range of downstream targets, leading to a cascade of events that contribute to neuronal damage and death.

Attenuation of Neuroinflammation

A key mechanism of this compound's neuroprotective action is its ability to suppress the production of pro-inflammatory cytokines. In experimental models of neuroinflammation, this compound has been shown to significantly reduce the levels of key inflammatory mediators.

| Cytokine | Experimental Model | Treatment | % Reduction/Effect | Reference(s) |

| IL-1β | Oxygen-glucose deprived hippocampal slices | 20 µM and 100 µM this compound | 84% reduction | |

| TNF-α | LPS-stimulated human peripheral blood monocytes | 350 nM this compound (IC50) | 50% inhibition | |

| IL-1 | LPS-stimulated human peripheral blood monocytes | 120 nM this compound (IC50) | 50% inhibition | |

| IL-6 | LPS-treated rats | 3, 10, and 30 mg/kg this compound | Significant reversal of LPS-induced increase |

By inhibiting the synthesis of these cytokines, this compound effectively dampens the inflammatory response, reduces microglial activation, and creates a more favorable environment for neuronal survival.

Inhibition of Apoptotic Pathways

In addition to its anti-inflammatory effects, this compound directly interferes with apoptotic signaling cascades in neurons. Ischemic and excitotoxic insults lead to the activation of p38 MAPK, which in turn can promote the expression of pro-apoptotic proteins and contribute to cell death. By blocking this pathway, this compound enhances neuronal survival.

Signaling Pathway Diagram

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy in Neurological Models

The therapeutic potential of this compound has been demonstrated in various preclinical models of neurological disorders, most notably in cerebral ischemia (stroke).

Table 3: Neuroprotective Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Dosage (Oral) | Reduction in Infarct Size | Reduction in Neurological Deficits | Reference(s) |

| 5 mg/kg | 42% | Not specified | |

| 15 mg/kg | 48% | 42% | |

| 30 mg/kg | 29% | Not specified | |

| 60 mg/kg | 14% | Not specified |

These findings highlight a clear dose-dependent neuroprotective effect of this compound when administered orally. Intravenous administration has also been shown to be effective in reducing infarct size and neurological deficits.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This surgical model is used to mimic focal cerebral ischemia.

-

Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The duration of occlusion can be varied to produce transient or permanent ischemia.

-

This compound Administration: The compound is typically administered orally or intravenously before or after the ischemic insult.

-

Outcome Measures: Infarct volume is assessed using histological staining (e.g., TTC staining), and neurological deficits are evaluated using a standardized scoring system.

Organotypic Hippocampal Slice Cultures with Oxygen-Glucose Deprivation (OGD)

This in vitro model allows for the study of ischemic-like injury in a controlled environment.

-

Procedure: Hippocampal slices are cultured and then subjected to a period of oxygen and glucose deprivation to simulate ischemia.

-

This compound Treatment: The compound is added to the culture medium before, during, or after the OGD period.

-

Outcome Measures: Neuronal cell death is quantified using fluorescent dyes (e.g., propidium iodide), and the levels of inflammatory and apoptotic markers are measured using techniques such as Western blotting and ELISA.

Western Blotting for p38 MAPK Phosphorylation

This technique is used to measure the activation state of p38 MAPK.

-

Procedure: Protein lysates from neuronal cells or tissues are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of p38 MAPK.

-

Data Analysis: The ratio of phosphorylated p38 to total p38 is calculated to determine the level of pathway activation.

Experimental Workflow Diagram

Caption: Workflow for in vivo, in vitro, and biochemical experiments.

Impact on Synaptic Plasticity

While the primary focus of research on this compound has been on its neuroprotective effects in the context of acute injury and inflammation, the role of p38 MAPK in synaptic plasticity suggests a potential for this inhibitor to influence learning and memory processes. The p38 MAPK pathway has been implicated in the induction of long-term depression (LTD), a form of synaptic weakening. Therefore, inhibition of p38 MAPK by this compound could potentially modulate synaptic strength and plasticity. However, dedicated studies directly investigating the effects of this compound on long-term potentiation (LTP) and LTD are limited, and this remains an area for future investigation.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of p38 MAPK in neuronal function and a promising candidate for the development of neuroprotective therapies. Its mechanism of action is centered on the potent and selective inhibition of p38 MAPK α and β isoforms, leading to the attenuation of neuroinflammatory and apoptotic signaling pathways. The robust preclinical data, particularly in models of cerebral ischemia, underscore its potential to mitigate neuronal damage and improve functional outcomes. Further research into its effects on synaptic plasticity and its long-term efficacy and safety will be crucial for its translation into clinical applications for a range of neurological disorders.

What is the IC50 of SB 239063 for p38 alpha

An In-depth Technical Guide on the Inhibition of p38 alpha by SB 239063

This guide provides a comprehensive overview of the inhibitory activity of this compound on p38 alpha mitogen-activated protein kinase (MAPK). It is intended for researchers, scientists, and professionals in the field of drug development and molecular biology. This document details the inhibitory potency of this compound, outlines a representative experimental protocol for determining its IC50 value, and illustrates the relevant cellular signaling pathway and experimental workflow.

Introduction

p38 MAPKs are a family of serine/threonine kinases that play a critical role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Among the four isoforms (α, β, γ, and δ), p38 alpha (p38α) is predominantly involved in the inflammatory response, making it a key target for the development of anti-inflammatory therapeutics.[3] this compound is a potent and selective inhibitor of p38 MAPK.[4][5][6]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against p38 alpha and its effects on the production of inflammatory cytokines are summarized in the table below.

| Target | Inhibitor | IC50 Value | Assay Conditions | Reference |

| Recombinant Human p38α | This compound | 44 nM | Cell-free kinase assay | [4][7][8] |

| p38β | This compound | 44 nM | Cell-free kinase assay | [8] |

| p38γ | This compound | No activity | Not specified | [8] |

| p38δ | This compound | No activity | Not specified | [8] |

| Interleukin-1 (IL-1) Production | This compound | 120 nM | LPS-stimulated human peripheral blood monocytes | [7][8] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | This compound | 350 nM | LPS-stimulated human peripheral blood monocytes | [7][8] |

Experimental Protocol: In Vitro p38 Alpha Kinase Inhibition Assay

This section describes a representative methodology for determining the IC50 value of an inhibitor, such as this compound, against recombinant p38 alpha. This protocol is based on commonly used in vitro kinase assays.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human p38 alpha.

Materials and Reagents:

-

Recombinant human p38 alpha enzyme

-

Kinase substrate (e.g., ATF-2)

-

Adenosine triphosphate (ATP)

-

This compound (test inhibitor)

-

Positive control inhibitor (e.g., SB 203580)

-

Kinase assay buffer

-

Dimethyl sulfoxide (DMSO)

-

96-well or 384-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer or other suitable plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in kinase assay buffer to create a range of test concentrations.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant p38 alpha enzyme to the desired concentration in kinase assay buffer.

-

Prepare a solution containing the kinase substrate (e.g., ATF-2) and ATP in the kinase assay buffer.

-

-

Assay Reaction:

-

Add a small volume of the serially diluted this compound, positive control, or vehicle (DMSO) to the wells of the assay plate.

-

Add the diluted p38 alpha enzyme to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP solution to each well.

-

Incubate the plate at 30°C for a specified duration (e.g., 60 minutes), ensuring the reaction remains within the linear range.

-

-

Detection of Kinase Activity:

-

Terminate the kinase reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. For example, using a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured, which correlates with kinase activity.

-

Follow the manufacturer's instructions for the addition of detection reagents.

-

Read the signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (wells with no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

p38 Alpha Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, highlighting the point of inhibition by this compound.

Caption: The p38 alpha MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The diagram below outlines the general workflow for determining the IC50 value of a kinase inhibitor.

Caption: General experimental workflow for kinase inhibitor IC50 determination.

References

- 1. This compound | p38 MAPK | Tocris Bioscience [tocris.com]

- 2. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Determination of p38α Kinase inhibitor dissociation rate constants using Microfluidic Technology - Confluence Discovery Technologies [confluencediscovery.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. promega.com [promega.com]

SB 239063: A Technical Guide to its Discovery and Development as a Potent p38 MAPK Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

SB 239063, chemically identified as trans-1-(4-Hydroxycyclohexyl)-4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazole, is a second-generation, potent, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document provides a comprehensive technical overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical pharmacology, and key experimental methodologies. Quantitative data are presented in structured tables for clarity, and detailed protocols for essential in vitro and in vivo assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and evaluation process.

Introduction

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] It plays a pivotal role in the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] Consequently, inhibition of p38 MAPK has emerged as a promising therapeutic strategy for a wide range of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as for conditions involving ischemic injury.[2][3]

This compound was developed as a second-generation p38 MAPK inhibitor with improved potency and selectivity over earlier compounds.[2] Its discovery and subsequent preclinical evaluation have demonstrated significant anti-inflammatory and neuroprotective effects, underpinning its potential as a therapeutic agent.[2][4]

Physicochemical Properties and In Vitro Activity

This compound is an orally active small molecule with the molecular formula C₂₀H₂₁FN₄O₂ and a molecular weight of 368.41 g/mol .[5] It is a potent inhibitor of the p38α and p38β isoforms of MAPK.[6]

Table 1: In Vitro Potency of this compound

| Target/Assay | IC₅₀ | Cell/System | Reference |

| Recombinant human p38α MAPK | 44 nM | Cell-free enzymatic assay | [7][8] |

| p38β MAPK | 44 nM | Cell-free enzymatic assay | [6] |

| IL-1β Production | 0.12 µM (120 nM) | LPS-stimulated human peripheral blood monocytes | [6][7] |

| TNF-α Production | 0.35 µM (350 nM) | LPS-stimulated human peripheral blood monocytes | [6][7] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Selectivity vs. p38α | Reference |

| ERK | >220-fold | [5][8] |

| JNK1 | >220-fold | [5][8] |

In Vivo Pharmacology and Pharmacokinetics

Preclinical studies in various animal models have demonstrated the in vivo efficacy of this compound in mitigating inflammation and tissue damage.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Effect | Dose and Route | Reference |

| LPS-induced TNF-α production in mice | ED₅₀ = 5.8 mg/kg | Oral (p.o.) | [7] |

| LPS-induced TNF-α production in rats | IC₅₀ = 2.6 mg/kg | Oral (p.o.) | [4] |

| Ovalbumin-induced airway eosinophilia in mice | ~93% inhibition | 12 mg/kg, p.o. | [7] |

| Ovalbumin-induced pulmonary eosinophil influx in guinea pigs | ~50% inhibition | 10 or 30 mg/kg, p.o. | [7] |

| Adjuvant-induced arthritis in rats | 51% reduction | 10 mg/kg, p.o. | [4] |

| Cerebral focal ischemia (moderate stroke) in rats | 48% reduction in infarct volume | 15 mg/kg, twice daily (b.i.d.), p.o. | [4] |

| Cerebral focal ischemia (moderate stroke) in rats | 41% reduction in infarct size | Intravenous (i.v.) infusion | [4] |

| Cerebral focal ischemia (severe stroke) in rats | 27% reduction in infarct size | Intravenous (i.v.) infusion | [4] |

Table 4: Preclinical Pharmacokinetic Parameters of this compound

| Species | Clearance | Volume of Distribution (Vd) | Plasma Half-life (t½) | Bioavailability | Reference |

| Rat | Low to moderate | 3 L/kg | 75 min | Good | [4][9] |

| Dog | Low to moderate | - | - | Good | [9] |

| Cynomolgus Monkey | - | - | - | Poor | [9] |

| Rhesus Monkey | - | - | - | Poor | [9] |

Note: A significant observation in the pharmacokinetics of this compound is a species-specific, reversible trans-cis isomerization, which was substantial in rats and cynomolgus monkeys but occurred to a lesser extent in dogs.[9]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the process of its evaluation, the following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for a novel p38 MAPK inhibitor.

Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.

Caption: General experimental workflow for preclinical p38 MAPK inhibitor discovery.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro p38α MAPK Enzymatic Assay

This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of compounds against p38α MAPK.

Materials:

-

Recombinant active human p38α MAPK

-

ATF-2 (Activating Transcription Factor 2) as a substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)

-

ATP solution

-

Test compound (e.g., this compound) and positive control (e.g., SB 203580) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit or similar ADP detection system

-

96-well or 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and positive control in Kinase Assay Buffer. A typical concentration range for IC₅₀ determination is from 1 nM to 100 µM.

-

Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in ice-cold Kinase Assay Buffer.

-

Assay Plate Setup: To each well of the assay plate, add the diluted test compound or DMSO (vehicle control).

-

Enzyme Addition: Add the diluted p38α MAPK to each well. Incubate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

-

Kinase Reaction Initiation: Add a mixture of the ATF-2 substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km value for p38α.

-

Incubation: Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the reaction.

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Assay for Cytokine Production in Human PBMCs

This protocol outlines the measurement of IL-1β and TNF-α inhibition in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human whole blood from healthy donors

-

Ficoll-Paque PLUS for PBMC isolation

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound) dissolved in DMSO

-

96-well cell culture plates

-

ELISA kits for human IL-1β and TNF-α

Procedure:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood by density gradient centrifugation using Ficoll-Paque.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell density. Plate the cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 30-60 minutes at 37°C in a CO₂ incubator.

-

Stimulation: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

-

Cytokine Measurement: Quantify the concentrations of IL-1β and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's protocols.

-

Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC₅₀ values.

Western Blot for Phosphorylated p38 MAPK

This protocol is for detecting the activation state of p38 MAPK by measuring its phosphorylation at Thr180/Tyr182.

Materials:

-

Cell line (e.g., HeLa or THP-1)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., anisomycin, UV radiation, or LPS)

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Pre-treat with this compound for 1 hour, then stimulate with an appropriate agent to activate the p38 MAPK pathway.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total p38 MAPK antibody to confirm equal protein loading.

Ovalbumin-Induced Allergic Airway Inflammation Model

This in vivo model is used to assess the anti-inflammatory effects of this compound in an asthma-like condition.

Animals:

-

BALB/c mice (female, 6-8 weeks old)

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum) as an adjuvant

-

This compound formulation for oral administration

-

Nebulizer and exposure chamber

-

Bronchoalveolar lavage (BAL) equipment

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal (i.p.) injections of OVA emulsified in Alum on days 0 and 14.

-

Drug Administration: Administer this compound or vehicle orally once or twice daily, starting before the OVA challenge.

-

Aerosol Challenge: On specific days (e.g., days 21, 22, and 23), challenge the sensitized mice with an aerosol of OVA (1-5% in saline) for 20-30 minutes using a nebulizer.

-

Bronchoalveolar Lavage (BAL): 24-48 hours after the final OVA challenge, euthanize the mice and perform a BAL by instilling and retrieving PBS into the lungs via a tracheal cannula.

-

Cell Analysis: Determine the total number of cells in the BAL fluid. Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count, specifically quantifying eosinophils.

-

Data Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated mice to that of vehicle-treated mice.

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia

This model is employed to evaluate the neuroprotective effects of this compound in stroke.

Animals:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

Materials:

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for microsurgery

-

Nylon monofilament suture (e.g., 4-0) with a blunted tip

-

This compound for intravenous or oral administration

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision. Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the CCA proximally and the ECA distally. Insert the nylon monofilament through an arteriotomy in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

Ischemia Duration: Maintain the occlusion for a defined period (e.g., 90-120 minutes for transient MCAO) or permanently. For transient MCAO, withdraw the filament to allow reperfusion.

-

Drug Administration: Administer this compound at a specific time point relative to the MCAO (e.g., before, during, or after).

-

Neurological Assessment: At various time points post-MCAO, assess neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the study (e.g., 24 hours or 7 days), euthanize the rat, remove the brain, and slice it into coronal sections. Stain the sections with TTC, which stains viable tissue red, leaving the infarcted area pale.

-

Data Analysis: Quantify the infarct volume using image analysis software and compare the results between the drug-treated and vehicle-treated groups.

Conclusion

This compound is a well-characterized, potent, and selective second-generation inhibitor of p38 MAPK. The comprehensive preclinical data, derived from a suite of standardized in vitro and in vivo assays, have established its significant anti-inflammatory and neuroprotective properties. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of p38 MAPK inhibitors and their therapeutic potential in a variety of human diseases. The discovery and development of this compound exemplify a successful target-oriented approach in modern drug discovery.

References

- 1. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the p38 MAPK Signaling Pathway and the Potent Inhibitor SB 239063

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the pharmacological profile of SB 239063, a potent and selective inhibitor of this pathway. This document details the core signaling cascade, the mechanism of action of this compound, its quantitative pharmacological data, and detailed experimental protocols for its characterization.

The p38 MAPK Signaling Pathway: A Core Regulator of Cellular Stress and Inflammation

The p38 MAPK signaling pathway is a highly conserved cascade of protein kinases that plays a central role in the cellular response to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[1] This pathway is a key regulator of a multitude of cellular processes, including inflammation, apoptosis, cell cycle progression, and cellular differentiation.

The canonical p38 MAPK pathway consists of a three-tiered kinase cascade:

-

MAP Kinase Kinase Kinases (MAP3Ks or MKKKs): A diverse group of upstream kinases, including TAK1, ASK1, and MEKKs, that are activated by specific stimuli.

-

MAP Kinase Kinases (MAP2Ks or MKKs): These kinases are phosphorylated and activated by MAP3Ks. The primary activators of p38 MAPK are MKK3 and MKK6.

-

p38 MAP Kinases: The final tier of the cascade, p38 MAPKs are dual-phosphorylated on a conserved Thr-Gly-Tyr (TGY) motif within their activation loop by MKK3 and MKK6. There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).

Once activated, p38 MAPKs phosphorylate a wide range of downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2, MEF2C), leading to the modulation of gene expression and various cellular responses.

References

SB 239063: A Technical Guide for Investigating Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB 239063, a potent and selective second-generation p38 mitogen-activated protein kinase (MAPK) inhibitor. It serves as a critical tool for researchers studying the mechanisms of neuroinflammation and evaluating the therapeutic potential of targeting the p38 MAPK pathway in various neurological disorders.

Core Mechanism of Action: Inhibition of the p38 MAPK Pathway

This compound is a small molecule inhibitor that targets the p38 MAP kinase, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory stimuli.[1] The p38 MAPK pathway is a central regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are pivotal in driving neuroinflammatory processes in the central nervous system (CNS).[2][3][4]

This compound exhibits high potency and selectivity for the p38α and p38β isoforms of the kinase, with significantly less activity against other kinases like ERK and JNK1.[5][6] This specificity makes it a more precise tool compared to first-generation inhibitors. By blocking the catalytic activity of p38 MAPK, this compound prevents the phosphorylation of downstream targets, which in turn suppresses the transcription and translation of inflammatory mediators. This targeted action allows for the elucidation of the specific role of p38α/β signaling in neuroinflammatory and neurodegenerative pathologies.[1]

Quantitative Data Overview

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Potency and Selectivity

| Target | IC₅₀ Value | Notes | Source |

| p38α (human, recombinant) | 44 nM | Potent inhibition of the primary isoform involved in inflammation. | [2][5][6][7][8][9] |

| p38β | Equipotent to p38α | This compound effectively inhibits both α and β isoforms. | [5][6] |

| p38γ / p38δ | No activity (up to 100 µM) | Demonstrates high selectivity among p38 isoforms. | [5][6] |

| ERK, JNK1, other kinases | >220-fold less potent | High selectivity over other related MAP kinase pathways. | [9] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10][11]

Table 2: In Vitro Inhibition of Cytokine Production

| Cell Type / System | Stimulant | Cytokine Inhibited | IC₅₀ Value | Source |

| Human Peripheral Blood Monocytes | LPS | Interleukin-1 (IL-1) | 0.12 µM (120 nM) | [2][6] |

| LPS | TNF-α | 0.35 µM (350 nM) | [2][6] | |

| Human Whole Blood | LPS | IL-1β, TNF-α, IL-6, IL-8 | 0.02 - 0.09 µM | [5] |

| Guinea Pig Alveolar Macrophages | LPS | IL-6 | 0.362 µM (362 nM) | [5][8] |

| Organotypic Hippocampal Slices | OGD | IL-1β | 84% reduction at 20-100 µM | [12] |

LPS: Lipopolysaccharide; OGD: Oxygen-Glucose Deprivation.

Table 3: In Vivo Efficacy in Neuroinflammation and Related Models

| Model | Species | Dosing Regimen | Key Outcomes | Source |

| Cerebral Focal Ischemia (MCAO) | Rat | 15 mg/kg, p.o. (pre-stroke) | 48% reduction in infarct volume; 42% reduction in neurological deficits. | [7][13] |

| Rat | i.v. infusion (post-stroke) | Up to 41% reduction in infarct size and 35% reduction in deficits. | [7][14][13] | |

| LPS-Induced Systemic Inflammation | Rat | 2.6 mg/kg, p.o. (IC₅₀) | Inhibition of plasma TNF-α production. | [7][14] |

| Rat | 3-30 mg/kg, p.o. | Reversal of locomotor deficits; normalization of peripheral IL-1β, IL-6, IL-10. | [15] | |

| LPS-Induced Neuroinflammation | Rat | 5 mg/kg, i.p. | Improved memory; decreased brain acetylcholinesterase activity. | [16][17] |

| Bleomycin-Induced Pulmonary Fibrosis | Rat | 2.4 or 4.8 mg/day (osmotic pump) | Significantly inhibited right ventricular hypertrophy and lung hydroxyproline synthesis. | [5][18] |

MCAO: Middle Cerebral Artery Occlusion; p.o.: oral administration; i.v.: intravenous; i.p.: intraperitoneal.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail common experimental protocols for utilizing this compound to study neuroinflammation.

In Vitro Protocol: LPS-Induced Cytokine Release in Human Whole Blood

This assay measures the ability of this compound to inhibit the production of inflammatory cytokines in a physiologically relevant ex vivo system.

-

Blood Collection: Draw venous blood from healthy human volunteers into heparinized tubes.

-

Compound Preparation: Prepare stock solutions of this compound in DMSO. Create a dilution series to achieve final desired concentrations.

-

Incubation: In a 96-well plate, pre-incubate whole blood aliquots with varying concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.

-

Stimulation: Add Lipopolysaccharide (LPS) (e.g., from E. coli) to a final concentration of 10-100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time can be optimized depending on the cytokine of interest.

-

Plasma Collection: Centrifuge the plate to pellet the blood cells. Collect the supernatant (plasma).

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the plasma using a validated method such as Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

-

Data Analysis: Calculate the percent inhibition of cytokine production for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. Plot the dose-response curve and determine the IC₅₀ value.[5][18]

In Vivo Protocol: Rat Model of LPS-Induced Neuroinflammation and Sickness Behavior

This protocol assesses the efficacy of this compound in a model that mimics systemic inflammation leading to CNS effects.

-

Animal Acclimatization: House male Sprague-Dawley or Wistar rats under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.[15][16]

-

Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.).[15][16]

-

LPS Challenge: One hour after drug administration, inject rats intraperitoneally with LPS (e.g., 100-125 µg/kg) or saline for the control group.[15][17]

-

Behavioral Assessment:

-

Locomotor Activity: Two hours post-LPS injection, place rats in a novel open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period. LPS typically induces psychomotor retardation, which can be assessed here.[15][16]

-

Memory/Cognition: On subsequent days, conduct memory tests such as the Morris Water Maze or Elevated Plus Maze to assess cognitive deficits.[17]

-

-

Biochemical Analysis:

-

Blood Sampling: At various time points (e.g., 2, 3, 5 hours) post-LPS, collect blood via cardiac puncture or tail vein. Separate plasma for cytokine analysis (e.g., IL-1β, IL-6, TNF-α) using ELISA.[15]

-

Brain Tissue Analysis: At the end of the study, euthanize the animals and perfuse with saline. Dissect specific brain regions (e.g., hippocampus, cortex). Homogenize the tissue to measure levels of phosphorylated p38 MAPK via Western blot or to quantify acetylcholinesterase activity.[16]

-

-

Histopathology: For a subset of animals, perfuse with paraformaldehyde and prepare brain sections for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) or neuronal damage.[16]

Organotypic Hippocampal Slice Culture Protocol for Ischemia

This ex vivo model allows for the study of neuroprotection and inflammatory responses in a preserved tissue architecture.

-

Slice Preparation: Harvest hippocampi from postnatal day 8-11 rat pups under sterile conditions. Section the hippocampi into 350-400 µm thick transverse slices using a McIlwain tissue chopper.

-

Culture Establishment: Place the slices onto porous membrane inserts in 6-well plates containing culture medium. Incubate for several days to allow the slices to recover and mature.

-

Ischemic Insult (OGD): To model ischemia, replace the culture medium with a glucose-free medium and transfer the plates to an anaerobic chamber (e.g., with an atmosphere of 95% N₂ / 5% CO₂) for 30-60 minutes at 37°C.

-

Treatment: Following OGD, return the slices to normal, glucose-containing medium (reperfusion). Add this compound (e.g., 20 µM, 100 µM) or vehicle to the medium.[12]

-

Assessment of Cell Death: After 24-72 hours of reperfusion, assess neuronal death. A common method is propidium iodide (PI) staining, where PI uptake by dead cells fluoresces red. Capture images using fluorescence microscopy and quantify the fluorescent area.

-

Analysis of Inflammation:

-

Microglial Activation: Fix the slices and perform immunohistochemistry for microglial markers like Iba1 or CD11b to assess morphological changes indicative of activation.[12]

-

Cytokine Release: Collect the culture medium at various time points post-OGD and measure the concentration of released cytokines like IL-1β, IL-6, and TNF-α using ELISA.[12]

-

-

Western Blotting: Lyse the slice cultures to extract proteins and analyze the phosphorylation status of p38 MAPK and other signaling proteins to confirm target engagement.[12]

Applications in Neuroinflammation Research

This compound is a versatile tool applicable to a range of CNS disorders where neuroinflammation is a key pathological component.

-

Ischemic Stroke: Studies have robustly demonstrated that this compound reduces infarct volume and improves neurological outcomes in models of cerebral focal ischemia.[7][14] Its efficacy, even when administered post-insult, highlights the therapeutic window for targeting p38 MAPK-mediated inflammation and cell death in stroke.[7][19]

-

Neurodegenerative Diseases: Chronic neuroinflammation driven by activated microglia and astrocytes is a hallmark of diseases like Alzheimer's and Parkinson's.[3][20] this compound can be used to dissect the contribution of the p38 pathway to this chronic inflammatory state, cytokine production, and subsequent neuronal damage.[21]

-

Traumatic Brain Injury (TBI): The secondary injury cascade following TBI involves a significant inflammatory response.[22][23] this compound is a valuable tool for investigating whether inhibiting p38 MAPK can mitigate this secondary damage, reduce neuronal death, and improve functional recovery.

-

Sickness Behavior and Neuro-immune Interactions: Systemic inflammation can induce profound behavioral changes, including lethargy and cognitive deficits, mediated by peripheral cytokines signaling to the brain.[15] this compound has been shown to reverse these LPS-induced behaviors, making it useful for studying the pathways that link peripheral immunity to CNS function.[15]

References

- 1. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Blocking p38 Signaling Reduces the Activation of Pro-inflammatory Cytokines and the Phosphorylation of p38 in the Habenula and Reverses Depressive-Like Behaviors Induced by Neuroinflammation [frontiersin.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. This compound | p38 MAPK | Tocris Bioscience [tocris.com]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. promegaconnections.com [promegaconnections.com]

- 12. Anti-inflammatory treatment with the p38 mitogen-activated protein kinase inhibitor SB239063 is neuroprotective, decreases the number of activated microglia and facilitates neurogenesis in oxygen-glucose-deprived hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effect of the p38 MAPK inhibitor SB-239063 on Lipopolysaccharide-induced psychomotor retardation and peripheral biomarker alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jpionline.org [jpionline.org]

- 17. alliedacademies.org [alliedacademies.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. This compound, a novel p38 inhibitor, attenuates early neuronal injury following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scholars.uky.edu [scholars.uky.edu]

- 21. MAPK-activated protein kinase 2 deficiency in microglia inhibits pro-inflammatory mediator release and resultant neurotoxicity. Relevance to neuroinflammation in a transgenic mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fiercebiotech.com [fiercebiotech.com]

- 23. FDA-approved kinase inhibitors: a promising therapeutic avenue for traumatic brain injury [explorationpub.com]

The Role of SB 239063 in Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of SB 239063, a second-generation p38 mitogen-activated protein kinase (MAPK) inhibitor, in preclinical models of cerebral ischemia. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the therapeutic potential and mechanism of action of this compound in the context of ischemic stroke.

Core Mechanism of Action: Inhibition of the p38 MAPK Pathway

Cerebral ischemia triggers a complex cascade of cellular and molecular events, a significant component of which is the activation of the p38 MAPK signaling pathway. This pathway is implicated in inflammatory cytokine production and apoptotic cell death, both of which contribute to neuronal damage following a stroke.[1][2] this compound is a potent and selective inhibitor of the p38α and p38β isoforms of the MAPK family, with an IC50 of 44 nM.[3][4][5] By inhibiting p38 MAPK, this compound effectively mitigates the downstream inflammatory and apoptotic signaling, thereby exerting its neuroprotective effects.[1][6] Ischemic conditions lead to the activation of p38 MAPKs in the brain, and this compound has demonstrated a neuroprotective effect in the context of cerebral ischemia.[6]

The activation of the p38 MAPK pathway is an early event in ischemic injury. Following permanent middle cerebral artery occlusion (MCAO), a 2.3-fold activation of p38 MAPK is observed as early as 15 minutes post-injury, remaining elevated for up to an hour.[7] This activation contributes to a cascade of detrimental processes, including the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNFα), which are known to exacerbate brain injury.[1] this compound has been shown to reduce the stroke-induced expression of these cytokines.[1] Furthermore, the p38 MAPK pathway is involved in neuronal apoptosis, a form of programmed cell death that contributes to the delayed neuronal loss in the ischemic penumbra.[6][8]

Quantitative Efficacy of this compound in Preclinical Models

The neuroprotective effects of this compound have been quantified across various rodent models of cerebral ischemia, demonstrating significant reductions in infarct volume and neurological deficits. The data from these studies are summarized below.

Oral Administration in Moderate Stroke Models

| Dose (mg/kg) | Administration Schedule | Reduction in Infarct Volume | Reduction in Neurological Deficits | Animal Model | Reference |

| 15 (b.i.d.) | Pre-stroke | 48% | 42% | Rat | [3] |

| 5 | 1h pre- and 6h post-MCAO | 42% | Not Reported | Rat | [7] |

| 15 | 1h pre- and 6h post-MCAO | 48% | >30% (sustained for 1 week) | Rat | [7] |

| 30 | 1h pre- and 6h post-MCAO | 29% | Not Reported | Rat | [7] |

| 60 | 1h pre- and 6h post-MCAO | 14% | Not Reported | Rat | [7] |

Intravenous Administration in Moderate and Severe Stroke Models

| Targeted Plasma Concentration (µg/ml) | Stroke Severity | Maximum Reduction in Infarct Size | Maximum Reduction in Neurological Deficits | Animal Model | Reference |

| 0.38 | Moderate | 23.3% | 30.8% | Rat | [9] |

| 0.75 | Moderate | 40.7% | 34.6% | Rat | [9] |

| 1.5 | Moderate | 32.7% | 11.5% | Rat | [9] |

| Not Specified | Moderate | 41% | 35% | Rat | [2][3] |

| Not Specified | Severe | 27% | 33% | Rat | [2][3] |

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions and experimental designs discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely used technique to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[10][11]

1. Animal Preparation:

-

Species: Adult male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.[11][12] Male animals are often preferred to avoid the neuroprotective effects of estrogen.[11]

-

Anesthesia: Animals are anesthetized, typically with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.[11] Body temperature is maintained at 37°C using a heating pad.

2. Surgical Procedure (Intraluminal Filament Method):

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.[12][13]

-

The ECA is ligated and transected. A nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice) with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).[11][12]

-

The occlusion is maintained for a specific duration for transient ischemia models (e.g., 90-120 minutes) or indefinitely for permanent MCAO models.[7][10]

-

For transient models, the filament is withdrawn to allow for reperfusion.[10]

3. Post-operative Care:

-

The incision is sutured, and the animal is allowed to recover in a warm environment.

-

Neurological function is often assessed at various time points post-MCAO.[7]

4. Outcome Measures:

-

Infarct Volume: At the end of the experiment (e.g., 24 hours or 7 days), animals are euthanized, and brains are removed. Coronal brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[11][14] The infarct volume is then quantified using image analysis software.

-

Neurological Deficit Score: A graded scoring system is used to assess motor and neurological function. This can range from a simple scale (e.g., 0 = no deficit, 4 = severe deficit) to more complex behavioral tests.[7]

Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slice Cultures

The OGD model is an in vitro method to simulate ischemic conditions in brain tissue.[15]

1. Slice Culture Preparation:

-

Hippocampal slice cultures are prepared from neonatal rat pups.

-

The slices are maintained in a culture medium for a period to allow for stabilization.

2. OGD Procedure:

-

The culture medium is replaced with a glucose-free medium.

-

The cultures are then placed in a hypoxic chamber with a low oxygen concentration (e.g., <1% O₂) for a defined period (e.g., 30-60 minutes).[16]

3. Reoxygenation and Treatment:

-

After OGD, the glucose-free medium is replaced with the original culture medium, and the slices are returned to a normoxic environment.

-

This compound or vehicle is added to the culture medium at different concentrations.[15]

4. Outcome Measures:

-

Cell Death: Cell viability is assessed using fluorescent dyes such as propidium iodide, which stains the nuclei of dead cells.[15]

-

Biochemical Analysis: Protein levels of p-p38, inflammatory cytokines (e.g., IL-1β), and other markers of interest are measured using techniques like Western blotting or ELISA.[15][16]

-

Microglial Activation: The number and morphology of microglia, the resident immune cells of the brain, are assessed using immunohistochemistry.[15]

Conclusion

This compound has consistently demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia. Its mechanism of action, centered on the inhibition of the p38 MAPK pathway, effectively reduces the detrimental inflammatory and apoptotic cascades triggered by ischemic injury. The quantitative data from both in vivo and in vitro studies provide a strong rationale for the continued investigation of p38 MAPK inhibitors as a therapeutic strategy for ischemic stroke. The detailed protocols and visual aids provided in this guide are intended to facilitate the design and interpretation of future research in this promising area of neuropharmacology.

References

- 1. Inhibition of p38 mitogen-activated protein kinase provides neuroprotection in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting p38 mitogen-activated protein kinase attenuates cerebral ischemic injury in Swedish mutant amyloid precursor protein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel p38 inhibitor, attenuates early neuronal injury following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis and Acute Brain Ischemia in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wvj.science-line.com [wvj.science-line.com]

- 14. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 15. Anti-inflammatory treatment with the p38 mitogen-activated protein kinase inhibitor SB239063 is neuroprotective, decreases the number of activated microglia and facilitates neurogenesis in oxygen-glucose-deprived hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. INVOLVEMENT OF P38 MAPK IN REACTIVE ASTROGLIOSIS INDUCED BY ISCHEMIC STROKE - PMC [pmc.ncbi.nlm.nih.gov]

SB 239063: A Technical Guide to its Effects on Cytokine Production

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: SB 239063 is a potent and selective second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. The p38 MAPK pathway is a critical signaling cascade involved in the cellular response to stress and plays a pivotal role in the production of pro-inflammatory cytokines. Consequently, this compound has been extensively studied for its anti-inflammatory properties, demonstrating significant inhibitory effects on the production of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). This document provides a detailed overview of the quantitative effects of this compound on cytokine production, the experimental protocols used to determine these effects, and the underlying signaling pathways.

Core Mechanism: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the p38α MAPK. In response to inflammatory stimuli like lipopolysaccharide (LPS), a cascade of upstream kinases activates p38 MAPK through phosphorylation. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to the increased transcription and translation of pro-inflammatory cytokine genes. By binding to p38α, this compound prevents this downstream signaling, effectively suppressing the synthesis and release of these cytokines.

Quantitative Data on Cytokine Inhibition

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The data consistently demonstrate a dose-dependent reduction in the production of several key pro-inflammatory cytokines.

| Model System | Stimulus | Cytokine | Potency Metric | Value | Reference |

| In Vitro | |||||

| Recombinant human p38α | - | (Enzyme Activity) | IC₅₀ | 44 nM | |

| Human Peripheral Blood Monocytes | LPS | IL-1 | IC₅₀ | 120 nM | |

| Human Peripheral Blood Monocytes | LPS | TNF-α | IC₅₀ | 350 nM | |

| Human Whole Blood | LPS | IL-1 | IC₅₀ | 20 - 90 nM | |

| Human Whole Blood | LPS | TNF-α | IC₅₀ | 20 - 90 nM | |

| Human Whole Blood | LPS | IL-6 | IC₅₀ | 20 - 90 nM | |

| Human Whole Blood | LPS | IL-8 | IC₅₀ | 20 - 90 nM | |

| Human Whole Blood | LPS | IL-1ra | IC₅₀ | ~2 µM | |

| Guinea Pig Alveolar Macrophages | LPS | IL-6 | IC₅₀ | 362 nM | |

| Human Lung Macrophages | LPS | TNF-α | EC₅₀ | 0.3 µM | |

| OGD Hippocampal Slices | OGD | IL-1β | % Inhibition | 84% | |

| In Vivo | |||||

| Mouse (LPS-induced) | LPS | TNF-α | ED₅₀ | 5.8 mg/kg p.o. | |

| Rat (LPS-induced) | LPS | TNF-α | ED₅₀ | 2.6 mg/kg p.o. | |

| Rat (Bleomycin-induced) | Bleomycin | IL-6 (BALF) | % Inhibition | >90% (at 30 mg/kg) | |

| Oxygen-Glucose Deprivation |

Experimental Protocols and Workflows

The evaluation of this compound's effect on cytokine production typically involves standardized in vitro and in vivo assays. The following diagram illustrates a general workflow, followed by detailed protocols derived from published studies.

In Vitro Protocol: Human Whole Blood Assay

This protocol is adapted from studies measuring cytokine inhibition in a complex biological matrix.

-

Blood Collection: Collect heparinized whole blood from human subjects.

-

Compound Preparation: Prepare various concentrations of this compound.

-

Incubation: Incubate the whole blood samples in the presence and absence of this compound for a specified pre-incubation period (e.g., 30-60 minutes).

-

Stimulation: Add a bacterial endotoxin, such as Lipopolysaccharide (LPS), to the blood samples to induce cytokine production.

-

Culture: Incubate the stimulated blood for 4 hours.

-

Sample Processing: Centrifuge the samples to separate the plasma.

-

Analysis: Measure the concentrations of cytokines (e.g., TNF-α, IL-1, IL-6, IL-8) in the plasma using specific Enzyme-Linked Immunosorbent Assays (ELISA).

-

Data Interpretation: Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit cytokine production by 50%.

In Vivo Protocol: LPS-Induced TNF-α Production in Rats

This protocol describes a common method to assess the in vivo efficacy of cytokine inhibitors.

-

Animal Model: Use age- and weight-matched Lewis rats.

-

Drug Administration: Administer various doses of this compound (e.g., 1.875–15 mg/kg) or a vehicle control orally (p.o.).

-

Pre-treatment Period: Wait for 60 minutes after drug administration to allow for absorption and distribution.

-

Inflammatory Challenge: Administer an intraperitoneal (i.p.) injection of LPS (e.g., 3.0 mg/kg) to induce a systemic inflammatory response and TNF-α production.

-

Sample Collection: After 90 minutes post-LPS challenge, collect heparinized whole blood via cardiac puncture.

-

Sample Processing: Centrifuge the blood samples to collect the plasma.

-

Analysis: Quantify the levels of TNF-α in the plasma using a rat-specific ELISA.

-

Data Interpretation: Determine the ED₅₀, the dose of this compound that causes a 50% reduction in plasma TNF-α levels compared to the vehicle-treated group.

Summary and Conclusion

This compound is a highly effective inhibitor of pro-inflammatory cytokine production, a function it achieves through the specific inhibition of the p38 MAPK pathway. Quantitative data from a range of in vitro and in vivo models consistently show its ability to suppress key cytokines like TNF-α, IL-1, and IL-6 at nanomolar to low-micromolar concentrations. The compound's potent activity against cytokine production in models of inflammation supports the therapeutic potential of p38 MAPK inhibitors for treating chronic inflammatory diseases. The detailed protocols and established workflows provide a robust framework for the continued investigation and development of p38 inhibitors in preclinical and clinical research.

Investigating Apoptosis with SB 239063: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 239063 is a potent and selective, second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the α and β isoforms.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors, and plays a significant role in inflammation and apoptosis.[2][3] Dysregulation of this pathway is implicated in numerous diseases, making p38 MAPK a compelling target for therapeutic intervention. This compound has been instrumental in elucidating the role of p38 MAPK in apoptosis, demonstrating anti-inflammatory and neuroprotective properties in various experimental models.[4][5][6] This technical guide provides a comprehensive overview of the use of this compound as a tool to investigate apoptosis, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of p38 MAPK.[1] The p38 MAPK cascade is a key signaling pathway that, depending on the cellular context, can either promote cell survival or induce apoptosis.[7] In many cancer cell types and under certain stress conditions, p38 MAPK activation is associated with survival signals. Therefore, inhibition of p38 MAPK by this compound can shift the cellular balance towards apoptosis. The mechanism involves the modulation of downstream targets of p38 MAPK, including members of the Bcl-2 family of proteins and the caspase cascade, ultimately leading to programmed cell death.[4][8]

Quantitative Data

The following tables summarize the quantitative data associated with the activity of this compound and its effects on cellular processes related to apoptosis.

Table 1: Inhibitory Activity of this compound

| Target | Assay System | IC50 | Reference |

| p38α MAPK | Recombinant human enzyme | 44 nM | [5][6] |

| Interleukin-1 (IL-1) production | Lipopolysaccharide-stimulated human peripheral blood monocytes | 0.12 µM | [5] |

| Tumor Necrosis Factor-α (TNF-α) production | Lipopolysaccharide-stimulated human peripheral blood monocytes | 0.35 µM | [5] |

| TNF-α production (in vivo) | Lipopolysaccharide-induced in mice | ED50 = 5.8 mg/kg (p.o.) | [5] |

Table 2: Effective Concentrations of this compound in Apoptosis Studies

| Cell Type/Model | Experimental Context | Effective Concentration/Dose | Observed Effect | Reference |

| Cultured guinea pig eosinophils | In the presence of interleukin-5 | 1-10 µM | Increased apoptosis | [5] |

| Rat model of focal stroke | In vivo neuroprotection | 15 mg/kg (p.o.) | 48% reduction in infarct volume | [9] |

| Human promyelocytic leukemia HL-60 cells | Auranofin-induced apoptosis | 20 µM (as a tool to study p38 involvement) | Inhibition of apoptosis | [10] |

| PC-12 cells | Nitric oxide-induced apoptosis | Not specified | Inhibition of caspase-3 activation | [11] |

Table 3: Illustrative Dose-Response of a p38 MAPK Inhibitor on Apoptosis

This table provides a representative example of the type of data generated in a dose-response experiment to assess apoptosis. Specific values for this compound may vary depending on the cell line and experimental conditions.

| Concentration of p38 Inhibitor | Percentage of Apoptotic Cells (Annexin V positive) |

| 0 µM (Control) | 5% |

| 1 µM | 15% |

| 5 µM | 35% |

| 10 µM | 60% |

| 20 µM | 85% |

Signaling Pathways

The inhibition of p38 MAPK by this compound initiates a cascade of events that culminates in apoptosis. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved.

Caption: General mechanism of this compound action.

Caption: p38 MAPK signaling in apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is for verifying the inhibitory effect of this compound on p38 MAPK activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK.[12]

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Culture cells to the desired confluency and treat with this compound for the specified time. Include a positive control (e.g., anisomycin or UV treatment to activate p38) and a vehicle control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-p38 MAPK overnight at 4°C with gentle agitation.[12]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 8.

-

Detect the signal using ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.

-

1X Binding Buffer.

-

Propidium Iodide (PI) solution.

-

Flow cytometer.

Procedure:

-

Seed 1-5 x 10^5 cells per well in a multi-well plate and treat with various concentrations of this compound for the desired duration.

-

Harvest cells, including both adherent and floating populations.

-

Wash the cells once with cold PBS and centrifuge.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3 Activity Assay

This assay quantitatively measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Caspase-3 colorimetric or fluorometric assay kit.

-

Cell lysis buffer (provided in the kit).

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

-

Microplate reader.

Procedure:

-

Plate and treat cells with this compound as described for the Annexin V assay.

-

Lyse the cells using the provided lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Add 50-200 µg of protein lysate to each well of a 96-well plate.

-

Add the caspase-3 substrate to each well and mix.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

The signal is proportional to the caspase-3 activity in the sample.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the pro-apoptotic effects of this compound.

Caption: Workflow for studying this compound-induced apoptosis.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the p38 MAPK pathway in apoptosis. Its specificity and potency allow for targeted investigations into the molecular mechanisms governing programmed cell death. By employing the experimental approaches outlined in this guide, researchers can effectively characterize the pro-apoptotic effects of p38 MAPK inhibition and further elucidate its potential as a therapeutic strategy in various diseases, including cancer and inflammatory disorders. Careful experimental design, including appropriate controls and quantitative analysis, is crucial for obtaining robust and reproducible data.

References

- 1. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. p38 Mitogen-activated protein kinase (MAPK) is a key mediator in glucocorticoid-induced apoptosis of lymphoid cells: correlation between p38 MAPK activation and site-specific phosphorylation of the human glucocorticoid receptor at serine 211 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Expanding Role of p38 Mitogen-Activated Protein Kinase in Programmed Host Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound, a novel p38 inhibitor, attenuates early neuronal injury following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of p38 MAPK activation in auranofin-induced apoptosis of human promyelocytic leukaemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of caspase-3 activation by SB 203580, p38 mitogen-activated protein kinase inhibitor in nitric oxide-induced apoptosis of PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.yizimg.com [file.yizimg.com]

Unveiling the In Vitro Profile of SB 239063: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the preliminary in vitro studies involving SB 239063, a potent and selective second-generation p38 mitogen-activated protein kinase (MAPK) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Efficacy and Selectivity of this compound